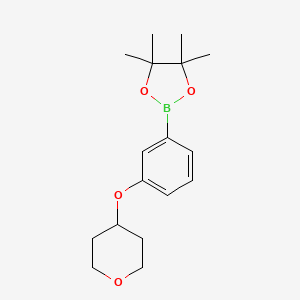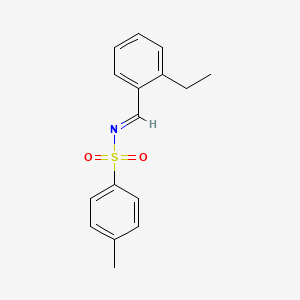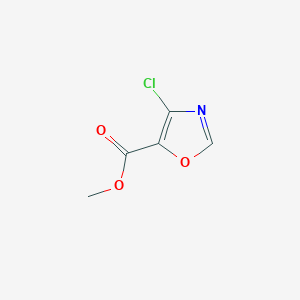
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with a tetrahydro-2H-pyran-4-yl-oxy group.
Vorbereitungsmethoden
The synthesis of 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a dioxaborolane precursor. One common method includes the use of cyclopropylboronic acid as a starting material . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF), under reflux conditions.
Analyse Chemischer Reaktionen
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenol derivatives.
Reduction: It can be reduced to form boronic acids.
Substitution: The boronic ester group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides for substitution reactions. Major products formed from these reactions include phenol derivatives, boronic acids, and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: This compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Wirkmechanismus
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the halide by the palladium catalyst, followed by the transmetalation and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane include other boronic esters and boronic acids. Some examples are:
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A similar compound without the tetrahydro-2H-pyran-4-yl-oxy group.
Cyclopropylboronic acid: Another boronic acid used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which can impart different reactivity and selectivity in chemical reactions compared to other boronic esters and acids.
Eigenschaften
Molekularformel |
C17H25BO4 |
|---|---|
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[3-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-6-5-7-15(12-13)20-14-8-10-19-11-9-14/h5-7,12,14H,8-11H2,1-4H3 |
InChI-Schlüssel |
RCIZUJYXUAHKNO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)

![6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13650838.png)

![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)



